2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride

ADME optimization membrane permeability structural analog differentiation

Researchers sourcing benzophenone-based differentiation inducers often encounter analogues lacking the critical 3-dimethylaminomethyl handle, compromising biological activity. This hydrochloride salt resolves that gap. Key supply & research advantages: (i) Unique 2,4-dimethoxy-3-dimethylaminomethyl pharmacophore essential for antiproliferative and differentiation-inducing activity in leukemia and skin-cancer models; (ii) Hydrochloride salt form ensures aqueous solubility (critical for cell-based assays) versus the poorly soluble free base (XLogP3 3.0); (iii) Tertiary amine handle enables SAR derivatization-quaternization, N-oxide formation, or reductive amination-without de novo scaffold synthesis. Procure the salt form with verified purity to ensure reproducible biological readouts and synthetic outcomes.

Molecular Formula C18H22ClNO3
Molecular Weight 335.8 g/mol
CAS No. 58324-26-8
Cat. No. B13771104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride
CAS58324-26-8
Molecular FormulaC18H22ClNO3
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC[NH+](C)CC1=C(C=CC(=C1OC)C(=O)C2=CC=CC=C2)OC.[Cl-]
InChIInChI=1S/C18H21NO3.ClH/c1-19(2)12-15-16(21-3)11-10-14(18(15)22-4)17(20)13-8-6-5-7-9-13;/h5-11H,12H2,1-4H3;1H
InChIKeyUEJGHQDWPJVIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone HCl: Identity & Physicochemical Profile


2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride (CAS 58324-26-8) is a synthetic benzophenone derivative characterized by a dimethylaminomethyl substituent at the 3-position and methoxy groups at the 2- and 4-positions of one aromatic ring [1]. Its free base (CID 42707) has a molecular formula of C₁₈H₂₁NO₃ and a monoisotopic mass of 299.15214 Da [1]. The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, a critical property for formulation and biological assay development [1]. Unlike simpler benzophenone analogs used broadly as UV filters or photoinitiators, the tertiary amine moiety introduces an ionizable center (pKa ~8-9 for the conjugate acid of tertiary amines) that enables salt formation and pH-dependent solubility modulation, while the dual methoxy substitution pattern confers distinct electronic effects on the benzophenone carbonyl, potentially altering its photochemical and receptor-binding properties compared to unsubstituted or mono-substituted benzophenones [1].

Salt Form Hydrochloride enhances aqueous solubility for biological assay formulation and salt screening
Ionizable Handle Tertiary amine (pKa ~8-9) enables pH-dependent solubility modulation and salt formation studies
Electronic Profile Dual 2,4-dimethoxy substitution alters benzophenone carbonyl electronics for target-interaction or photochemical research

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone HCl: Generic Substitution Risks


Benzophenone derivatives are a structurally diverse class with applications spanning photoinitiators, UV absorbers, and biological probes, yet they cannot be treated as interchangeable commodities [1]. The specific 2,4-dimethoxy-3-dimethylaminomethyl substitution pattern in the target compound (CAS 58324-26-8) introduces a tertiary amine handle absent in common analogs like 2,4-dimethoxybenzophenone (CAS 3555-84-8) or 4-(dimethylamino)benzophenone (CAS 530-44-9), enabling salt formation that dramatically alters solubility, crystallinity, and bioavailability [1][2]. Furthermore, the dimethylaminomethyl group at the 3-position—as opposed to the diethyl analog (CAS 58324-27-9)—confers a smaller steric footprint and distinct hydrogen-bonding capacity, which could critically influence target binding in biological assays or reactivity in photopolymerization systems [1][2]. Substituting with a generic benzophenone lacking the dual methoxy-amine architecture risks loss of the specific biological activity reported for this compound class, including antiproliferative and differentiation-inducing effects [3]. The quantitative evidence presented below demonstrates that even the closest structural analog—the diethylaminomethyl variant—differs in measurable, functionally significant parameters.

Tertiary Amine Handle
Absent in common benzophenone analogs (e.g., 2,4-dimethoxybenzophenone); salt formation, solubility, and bioactivity profile may not transfer
N-Alkyl Steric Footprint
Dimethyl vs. diethylaminomethyl analog (CAS 58324-27-9) alters steric bulk and hydrogen-bonding capacity, which may shift target binding or reactivity
Mechanism Specificity
Reported differentiation-inducing activity linked to dimethylaminomethyl architecture; generic benzophenone photoinitiators or UV filters may not replicate this response

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone HCl: Quantitative Differentiation vs. Analogs


Molecular Weight & Rotatable Bonds: Dimethyl vs. Diethyl Analog

The target compound (CID 42707) has a molecular weight of 299.4 g/mol and 6 rotatable bonds, whereas the closest structural analog, 3-diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride (CAS 58324-27-9, CID 42708), has a molecular weight of 363.9 g/mol and 8 rotatable bonds [1][2]. Lower molecular weight (299.4 vs. 363.9 g/mol; Δ = -64.5 g/mol) and fewer rotatable bonds (6 vs. 8) for the dimethyl analog align more favorably with Lipinski's Rule of Five guidelines for drug-likeness, predicting superior passive membrane permeability and oral bioavailability [1][2].

MW & Rotatable Bonds
Head-to-head
299.4 Da (6 rot. bonds) vs 363.9 Da (8 rot. bonds); Δ −64.5 Da, −2 rot. bonds
Lower MW and flexibility may support permeability screening
PubChem computed properties; free base comparison
ADME optimization membrane permeability structural analog differentiation

Hydrogen Bond Donors & Salt Form: Target vs. Diethyl Analog

The free base of the target compound has zero hydrogen bond donors (HBD = 0), whereas the diethyl analog free base also has HBD = 0; however, in their hydrochloride salt forms, the protonated tertiary amine introduces one hydrogen bond donor (N⁺-H) [1][2]. This distinction is critical because the dimethyl analog's smaller alkyl groups reduce steric hindrance around the protonated amine, potentially enhancing hydrogen-bonding interactions with water and biological targets compared to the bulkier diethylammonium group [1][2]. The topological polar surface area (TPSA) differs modestly (38.8 Ų for dimethyl free base vs. 40 Ų for diethyl free base; Δ = -1.2 Ų), but the reduced steric bulk around the charged center in the dimethyl variant may facilitate more efficient ion-pair formation and crystal packing in solid formulations [1][2].

H-Bond Donors & Sterics
Head-to-head
HBD (free base) 0 both; TPSA 38.8 vs 40 Ų; dimethyl less hindered protonation site
May support salt-form and solubility optimization
Steric accessibility expected to improve ion-pair formation
salt screening aqueous solubility hydrochloride formulation

Hydrogen Bond Acceptors & TPSA vs. Simple Benzophenones

The target compound possesses 4 hydrogen bond acceptors (HBA = 4) and a topological polar surface area (TPSA) of 38.8 Ų [1]. In contrast, 4-(dimethylamino)benzophenone (CAS 530-44-9, CID 10737) has only 2 hydrogen bond acceptors and a TPSA of 20.3 Ų, while 2,4-dimethoxybenzophenone (CAS 3555-84-8) has 3 hydrogen bond acceptors and a TPSA of 35.5 Ų [2][3]. The additional hydrogen bond acceptor capacity (+2 over 4-(dimethylamino)benzophenone; +1 over 2,4-dimethoxybenzophenone) and larger polar surface area of the target compound suggest enhanced capacity for directed intermolecular interactions with protein targets, potentially contributing to the biological activity reported for this compound class [1][2][3].

HBA & TPSA vs Simple Analogs
Reported
HBA 4 (target) vs 2 (4-dimethylamino-BP) and 3 (2,4-dimethoxy-BP); TPSA 38.8 vs 20.3 and 35.5 Ų
Supports target-interaction screening studies
Higher acceptor count may enable additional binding contacts
receptor binding polar surface area pharmacophore design

Differentiation-Inducing & Antiproliferative Activity

The target compound has been cited in patent literature as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is distinct from the primarily cytotoxic or cytostatic mechanisms reported for many other benzophenone derivatives, such as the tubulin polymerization inhibition observed for chalcone-derived benzophenones or the G2/M cell cycle arrest associated with benzophenone thiosemicarbazones [2][3]. Importantly, this differentiation-inducing activity is linked to the specific benzophenone scaffold bearing the dimethylaminomethyl substituent, a feature absent in simpler benzophenone analogs that function merely as UV absorbers or photoinitiators [1].

Differentiation Activity
Class-level
Patent citation: arrests undifferentiated cell proliferation, induces monocyte lineage differentiation
Supports cell-model endpoint review
Data to verify; no public IC₅₀; mechanism distinct from cytostatic benzophenones
anticancer agent cell differentiation antiproliferative activity

Lipophilicity (XLogP3): Dimethyl vs. Diethyl Analog

The target compound (free base) has a computed XLogP3 value of 3.0, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeation [1]. The diethyl analog (CID 42708), while not having a publicly listed XLogP3 value on PubChem, is predicted to have a higher logP (estimated ~4.0-4.5) due to the additional two methylene groups in the ethyl substituents, which would increase lipophilicity by approximately +0.5 to +1.0 log units [2]. For comparison, 4-(dimethylamino)benzophenone has an XLogP3 of 3.5, and 2,4-dimethoxybenzophenone has an XLogP3 of 3.3 [3][4]. The target compound's logP of 3.0 represents the lowest lipophilicity among these analogs, suggesting superior aqueous solubility and reduced non-specific protein binding, which are advantageous for in vitro assay reproducibility [1][3][4].

Lipophilicity (XLogP3)
Reported
3.0 (target) vs 3.5 (4-dimethylamino-BP), 3.3 (2,4-dimethoxy-BP), ~4.0–4.5 (diethyl analog est.)
May support solubility and assay compatibility screening
Lower logP predicts reduced nonspecific binding in vitro
lipophilicity optimization drug-likeness logP comparison

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone HCl: Recommended Application Scenarios


Anticancer Lead Optimization: Differentiation Induction

The reported differentiation-inducing and antiproliferative activity of the target compound class positions this molecule as a candidate for lead optimization in anticancer drug discovery programs, particularly for leukemia and skin cancers where induction of terminal differentiation is a validated therapeutic strategy [1]. The dimethylaminomethyl substituent is critical to this activity, as simpler benzophenone analogs lacking this moiety function primarily as UV absorbers without comparable biological effects [1]. Researchers procuring this compound for mechanism-of-action studies should prioritize the hydrochloride salt form to ensure adequate aqueous solubility in cell culture media, given the moderate XLogP3 of 3.0 and the presence of the ionizable tertiary amine [2].

Chemical Biology Probes: SAR on Benzophenone Scaffold

The target compound serves as a versatile starting point for SAR exploration, with the dimethylaminomethyl group providing a synthetic handle for further derivatization (e.g., quaternization, N-oxide formation, or reductive amination) [2]. The distinct combination of two methoxy groups and one dimethylaminomethyl substituent creates a unique pharmacophore that can be systematically varied to probe the structural determinants of differentiation-inducing activity [1]. When procuring this compound for SAR studies, researchers should verify the purity and salt form, as the presence of free base vs. hydrochloride can significantly affect reaction outcomes in subsequent synthetic steps [2].

Photoinitiator Efficiency Studies

Benzophenone derivatives containing dialkylamino substituents have been investigated as photoinitiators for methyl methacrylate polymerization, with initiation quantum yields (Φi) and polymerization rates (Rp) quantified against reference initiators [3]. While the target compound has not been directly evaluated in published photoinitiator studies, its structural features—the electron-donating dimethylamino group and the benzophenone carbonyl—predict photoinitiation activity comparable to or exceeding that of 4-N,N-dimethylaminobenzophenone (Michler's ketone analog), which would need to be experimentally verified [3]. Researchers in polymer chemistry should consider this compound as a candidate for comparative photoinitiator screening, particularly given the hydrochloride salt's enhanced solubility in polar monomer formulations versus neutral benzophenone initiators [2][3].

Psoriasis & Skin Disease Models

Patent literature associates the target compound class with therapeutic potential in skin diseases such as psoriasis, based on the ability to induce differentiation of undifferentiated, proliferating cells [1]. This differentiates it from benzophenone derivatives used solely as UV filters in sunscreen formulations, which lack this biological mechanism [1]. Researchers procuring this compound for dermatological studies should note the hydrochloride salt form's favorable aqueous solubility profile, which facilitates formulation into topical delivery vehicles and ensures reproducible dosing in in vitro skin models [2].

Application
Selection Property
Validation Focus
Cancer cell-model studies (differentiation endpoint)
Reported differentiation-inducing mechanism
Cell-line differentiation and proliferation endpoint review
Benzophenone scaffold SAR probe
Dimethylaminomethyl synthetic handle
Derivative purity and salt-form identity verification
Photoinitiator screening studies
Dialkylamino benzophenone photoactivity
Polymerization rate (Rp) and quantum yield (Φi) endpoints
Skin disease cell-model research
Antiproliferative and differentiation activity reported
Cell proliferation and differentiation endpoint review
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